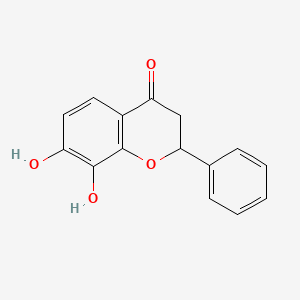

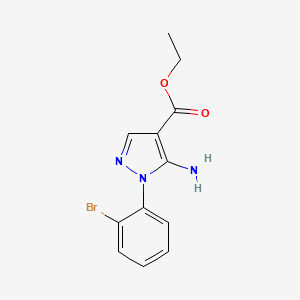

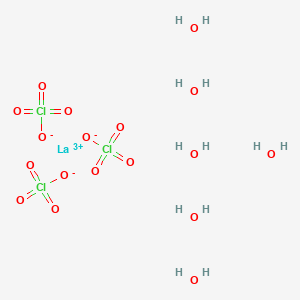

![molecular formula C10H8FNO B1498121 4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 913720-11-3](/img/structure/B1498121.png)

4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Overview

Description

“4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the molecular formula C10H10FN . It is similar to "5’-Fluorospiro[cyclopropane-1,3’-indoline]" , which has a molecular weight of 163.19 .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, which include “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one”, has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed .

Molecular Structure Analysis

The molecular structure of “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” can be represented by the InChI code: 1S/C10H10FN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” are not available, spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

Scientific Research Applications

Synthesis and Methodologies

Highly Diastereoselective Synthesis

A catalyst-free and highly diastereoselective cyclopropanation method using ethyl diazoacetate has been developed for the efficient synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. This technique offers a valuable tool for constructing complex molecular architectures relevant in medicinal chemistry and material science (Maurya et al., 2014).

Reactivity and Novel Compounds Synthesis

The reactivity of spiroanthraceneoxazolidines with cyclopropanes leading to the formation of spiro[pyrrolidine-3,3′-indolin]-2-ones has been explored, demonstrating a pathway to the oxindole alkaloid scaffold, a core structure in many natural products and pharmaceuticals (Buev et al., 2018).

Physicochemical Properties

- Physicochemical Characterization: An experimental and theoretical study of a novel dispiro compound has been conducted, including synthesis, crystal structure, FT-IR, NMR, DFT calculations, and analysis of molecular electrostatic potential, non-covalent interactions, and non-linear optical properties. This research provides insights into the chemical reactivity and potential applications of such compounds in materials science (Satheeshkumar et al., 2020).

Biological Activities

- Anticancer Potential: Spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Certain compounds within this series exhibited promising IC50 values and induced apoptotic cell death, highlighting their potential as anticancer agents. The structure-activity relationship (SAR) of these pharmacophores was also proposed, contributing to the development of novel anticancer therapies (Reddy et al., 2015).

Future Directions

Spirocyclic structures, such as “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one”, have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They are inherently highly 3-dimensional structures and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space .

Properties

IUPAC Name |

4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRIUWNLCMGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=CC=C3F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659217 | |

| Record name | 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913720-11-3 | |

| Record name | 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

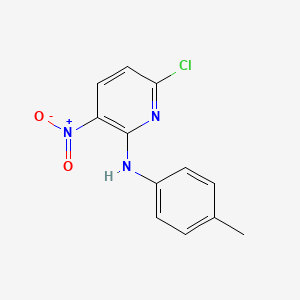

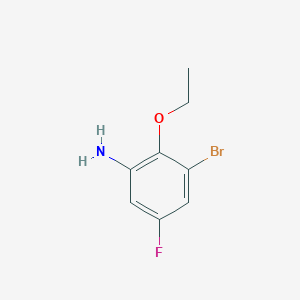

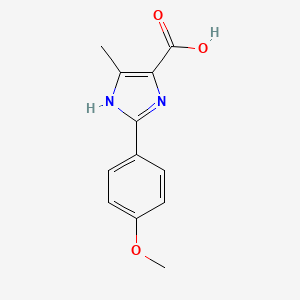

![Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1498042.png)

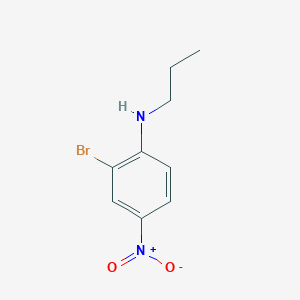

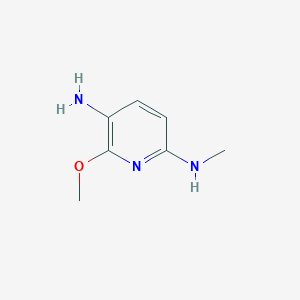

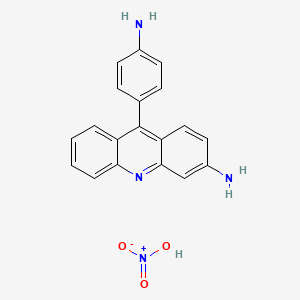

![1-Ethyl-4-[7-(1-ethylquinolin-4(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide](/img/structure/B1498062.png)

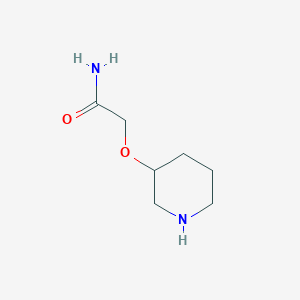

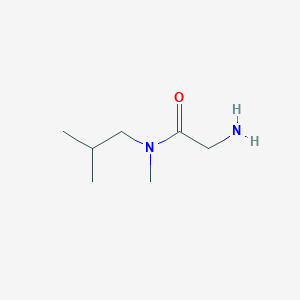

![2-[(3,4-Difluorophenyl)carbamoyl]benzoic acid](/img/structure/B1498070.png)